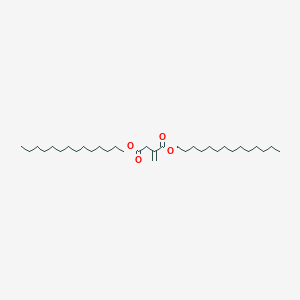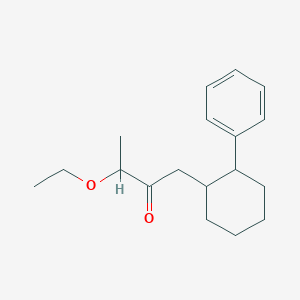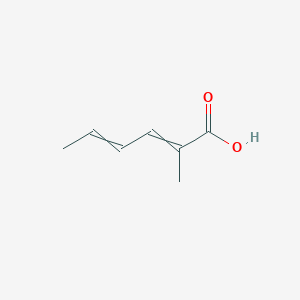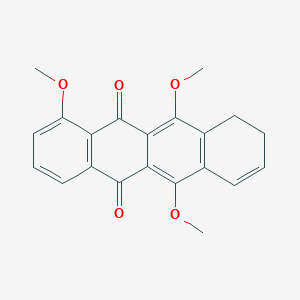![molecular formula C28H40O7 B14446570 (1S,2R,4R,5R,10R,11S,14S,15R,16R,18S)-5,16-dihydroxy-15-[(1S)-1-[(1S,2R,4R,6S)-2-hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one CAS No. 75005-66-2](/img/structure/B14446570.png)
(1S,2R,4R,5R,10R,11S,14S,15R,16R,18S)-5,16-dihydroxy-15-[(1S)-1-[(1S,2R,4R,6S)-2-hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1S,2R,4R,5R,10R,11S,14S,15R,16R,18S)-5,16-dihydroxy-15-[(1S)-1-[(1S,2R,4R,6S)-2-hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one is a complex organic molecule with a unique structure. This compound is characterized by multiple chiral centers and a pentacyclic framework, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of its pentacyclic core and the introduction of various functional groups. The synthetic route typically starts with simpler precursors, which undergo a series of cyclization reactions to form the pentacyclic structure. Key steps may include:
Cyclization Reactions: Formation of the pentacyclic core through intramolecular cyclization.
Functional Group Introduction: Addition of hydroxyl and methyl groups at specific positions using reagents like and .
Stereoselective Reactions: Ensuring the correct stereochemistry at each chiral center through the use of chiral catalysts or auxiliaries.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Scaling Up Reactions: Adapting laboratory-scale reactions to industrial-scale processes.
Process Optimization: Refining reaction conditions to improve efficiency and reduce waste.
Purification Techniques: Employing methods like and to obtain the pure compound.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like or .
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like or .
Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent.
Reducing Agents: NaBH4, LiAlH4.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including and properties.
Medicine: Investigated for its potential therapeutic effects, such as and activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways.
類似化合物との比較
Similar Compounds
- (1S,2R,3R,4S,5R,6S,8R,12S,13R,16S,19S,20R,21S)-14-Ethyl-4,6,19-trimethoxy-16-(methoxymethyl)-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-ol .
- Aconitane derivatives .
Uniqueness
This compound is unique due to its specific pentacyclic structure and the presence of multiple chiral centers, which confer distinct chemical and biological properties
特性
CAS番号 |
75005-66-2 |
|---|---|
分子式 |
C28H40O7 |
分子量 |
488.6 g/mol |
IUPAC名 |
(1S,2R,4R,5R,10R,11S,14S,15R,16R,18S)-5,16-dihydroxy-15-[(1S)-1-[(1S,2R,4R,6S)-2-hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one |
InChI |
InChI=1S/C28H40O7/c1-13(17-12-25(3)27(5,35-25)23(31)33-17)20-16(29)11-15-19-14(8-10-24(15,20)2)26(4)18(30)7-6-9-28(26,32)22-21(19)34-22/h6-7,13-17,19-23,29,31-32H,8-12H2,1-5H3/t13-,14+,15+,16-,17-,19-,20+,21-,22-,23-,24+,25+,26+,27-,28+/m1/s1 |
InChIキー |
UYDQCGJCMMQVBL-NAPJVHRDSA-N |
異性体SMILES |
C[C@H]([C@H]1C[C@]2([C@](O2)([C@@H](O1)O)C)C)[C@H]3[C@@H](C[C@@H]4[C@@]3(CC[C@H]5[C@H]4[C@@H]6[C@@H](O6)[C@@]7([C@@]5(C(=O)C=CC7)C)O)C)O |
正規SMILES |
CC(C1CC2(C(O2)(C(O1)O)C)C)C3C(CC4C3(CCC5C4C6C(O6)C7(C5(C(=O)C=CC7)C)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[(4-methoxyphenyl)methyl]ditellane](/img/structure/B14446487.png)
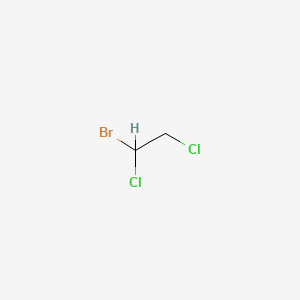
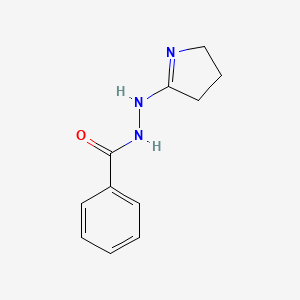
![5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B14446494.png)
![10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one](/img/structure/B14446503.png)
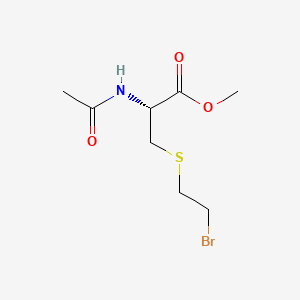
![Benzene, 1,1'-[1,2-bis(methylene)-1,2-ethanediyl]bis[4-fluoro-](/img/structure/B14446523.png)
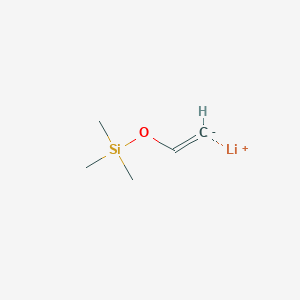
![6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid](/img/structure/B14446541.png)
